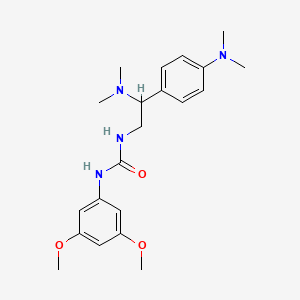

1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea

Description

1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea is a synthetic urea derivative characterized by a central urea core (NH–CO–NH) with two distinct substituents. The left-side nitrogen is attached to a 3,5-dimethoxyphenyl group, while the right-side nitrogen is linked to a branched ethyl chain. This ethyl chain features a dimethylamino group and a 4-(dimethylamino)phenyl substituent at the central carbon.

Properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)-3-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N4O3/c1-24(2)17-9-7-15(8-10-17)20(25(3)4)14-22-21(26)23-16-11-18(27-5)13-19(12-16)28-6/h7-13,20H,14H2,1-6H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWJWGBAKXITGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)NC2=CC(=CC(=C2)OC)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)urea can be contextualized through comparisons with analogous compounds from the evidence. Key points of differentiation include functional groups, substituent effects, and molecular properties.

Functional Group Variations

- Urea vs. Thiourea: The compound in focus contains a urea (–NH–CO–NH–) backbone, while describes thiourea derivatives (e.g., 1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1R,2R)-2-(dimethylamino)cyclohexyl]thiourea) where oxygen in the carbonyl group is replaced by sulfur (–NH–CS–NH–). Thioureas generally exhibit stronger hydrogen-bonding capabilities but lower metabolic stability compared to ureas .

- Heterocyclic Modifications: highlights a urea derivative integrated into a thiadiazole ring (1-[5-(4-ethoxy-3,5-dimethoxyphenyl)-[1,3,4]thiadiazol-2-yl]-3-(3-fluorophenyl)-urea).

Substituent Effects

Electron-Withdrawing vs. Electron-Donating Groups :

The 3,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, which may enhance solubility and π-π stacking interactions. In contrast, ’s trifluoromethyl (–CF₃) substituents are electron-withdrawing, increasing hydrophobicity and resistance to oxidative degradation .- Dimethylamino Modifications: Both the target compound and ’s indole derivatives (e.g., 2,2′-[4-(dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole}) feature dimethylamino groups. These substituents likely improve aqueous solubility and act as hydrogen-bond donors or acceptors in biological interactions .

Molecular Weight and Complexity

The target compound’s molecular weight (estimated ~450–500 g/mol) is comparable to ’s thiourea derivatives (413.42 g/mol) but lower than ’s DTPA-conjugated radiolabeled compound (MW > 600 g/mol). Higher molecular weight in ’s compound correlates with enhanced chelation properties for diagnostic imaging, a feature absent in the target compound .

Data Table: Comparative Analysis of Key Compounds

*Estimated based on structural analysis.

Research Findings and Implications

- Biological Activity: Urea derivatives in and thioureas in are frequently explored as kinase inhibitors or antimicrobial agents. The target compound’s dimethylamino groups may facilitate interactions with charged residues in enzyme active sites, similar to ’s indole derivatives .

- Diagnostic Potential: ’s radiolabeled compound underscores the utility of dimethylamino-containing ureas in diagnostics, suggesting possible applications for the target compound if functionalized similarly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.